molecular formula C23H23N3O4 B4627853 N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide

N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide

Cat. No. B4627853
M. Wt: 405.4 g/mol
InChI Key: GJNSFXZCXLYBQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic compounds often involves palladium-catalyzed reactions or condensation processes with specific reactants to introduce desired functional groups. For example, aromatic diamines and dinitro intermediates are used in the synthesis of triphenylamine-containing compounds through cesium fluoride-mediated condensation and palladium-catalyzed hydrazine reduction processes (Liou & Chang, 2008). Such methodologies might offer insights into the synthesis of N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide by analogy.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide reveals significant features like planarity and dihedral angles that impact the compound's reactivity and interactions. For instance, certain hydrazinecarboxamide derivatives exhibit nearly planar structures, influencing their hydrogen bonding and stacking interactions within crystals (Kant et al., 2012). These structural aspects are crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions and Properties

The chemical reactions involving compounds similar to N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide often entail interactions with various reagents to yield derivatives with diverse functionalities. For example, hydrazine derivatives can engage in reactions leading to novel compounds with potential anticancer and antioxidant activities (Gudipati et al., 2011). Such reactions highlight the compound's versatility in synthesizing biologically active derivatives.

Physical Properties Analysis

The physical properties of compounds similar to N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide, such as solubility, thermal stability, and crystallinity, play a significant role in their application potential. Aromatic polyamides, for instance, demonstrate good solubility and thermal stability, which are indicative of the robustness of these materials under various conditions (Liou & Chang, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and the formation of hydrogen bonds and π–π stacking interactions, are fundamental for understanding the behavior of N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide in various environments. These properties are often explored through reactions yielding new derivatives, offering insights into the compound's chemical versatility and interaction capabilities (Gudipati et al., 2011); (Kant et al., 2012).

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds with structures similar to N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide have been synthesized and evaluated for their antibacterial activity. For instance, carboxamides and hydrazide derivatives of glycopeptide antibiotics have shown significant activity against Gram-positive bacteria. These findings suggest that modifications of carboxamide groups can lead to compounds with potent antibacterial properties, which could be relevant for the development of new antibiotics or antibacterial agents (Pavlov et al., 1996).

Electrochemical and Electrochromic Properties

Research into aromatic polyamides containing specific functional groups, similar to the structure of interest, has revealed their potential in electrochemical and electrochromic applications. Such compounds have been synthesized and demonstrated useful levels of thermal stability, solubility, and electrochromic properties, making them suitable for use in electronic devices and displays (Liou & Chang, 2008).

Anticancer and Antioxidant Activities

Novel hydrazinecarboxamide derivatives have been synthesized and tested for their anticancer and antioxidant activities. Some of these compounds have shown promising results against specific cancer cell lines and free radical scavenging ability. This indicates the potential of structurally related compounds in developing new therapeutic agents with anticancer and antioxidant properties (Gudipati et al., 2011).

Antimicrobial Activities

Compounds bearing the hydrazinecarboxamide moiety have also been evaluated for their antimicrobial activities, showing effectiveness against various pathogenic bacteria and fungi. Such research underscores the potential of these compounds in creating new antimicrobial agents that could be applied in healthcare and material sciences to combat microbial infections and contamination (Kumar & Mishra, 2015).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(2,2-diphenylacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-18-13-14-20(30-2)19(15-18)24-23(28)26-25-22(27)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSFXZCXLYBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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